molecular formula C19H20N4O3S2 B4844298 2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide

2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide

Cat. No.: B4844298
M. Wt: 416.5 g/mol
InChI Key: NSGSLNSMIVFJTQ-UHFFFAOYSA-N
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Description

2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes methoxy, carbamothioyl, and benzamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide involves multiple steps. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminophenylcarbamothioylpropanoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-{[4-(methylcarbamoyl)phenyl]carbamothioyl}benzamide
  • 2-methoxy-N-{[4-(4-pyridinylmethyl)phenyl]carbamothioyl}benzamide

Uniqueness

2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-3-16(24)22-18(27)20-12-8-10-13(11-9-12)21-19(28)23-17(25)14-6-4-5-7-15(14)26-2/h4-11H,3H2,1-2H3,(H2,20,22,24,27)(H2,21,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGSLNSMIVFJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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